molecular formula C8H5Br2F3O B8755164 4-NITRO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE

4-NITRO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE

Cat. No.: B8755164
M. Wt: 333.93 g/mol
InChI Key: FDAOMROLPVEVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-NITRO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE is an aromatic compound characterized by the presence of bromine, bromomethyl, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-NITRO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE typically involves the bromination of a suitable precursor compound. One common method includes the radical bromination of a benzene derivative with a trifluoromethoxy group. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent in the presence of a radical initiator .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the isolation of the desired product .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and bromomethyl groups.

    Coupling Reactions: It can also undergo coupling reactions, forming new carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.

    Oxidation Products: Products may include benzene derivatives with oxidized bromine or bromomethyl groups.

    Reduction Products: Reduced forms of the compound, where bromine atoms are replaced by hydrogen atoms.

Scientific Research Applications

4-NITRO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-NITRO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE involves its interaction with molecular targets through its functional groups. The bromine and bromomethyl groups can participate in electrophilic and nucleophilic interactions, while the trifluoromethoxy group can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • Benzene, 1-bromo-4-(trifluoromethyl)-
  • Benzene, 1-bromo-4-(trifluoromethylthio)-

Comparison:

4-NITRO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE stands out due to the presence of both bromine and bromomethyl groups, offering unique reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C8H5Br2F3O

Molecular Weight

333.93 g/mol

IUPAC Name

4-bromo-1-(bromomethyl)-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H5Br2F3O/c9-4-5-1-2-6(10)3-7(5)14-8(11,12)13/h1-3H,4H2

InChI Key

FDAOMROLPVEVGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add (4-bromo-2-(trifluoromethoxy)phenyl)methanol (9.757 g, 36 mmol) and dichloromethane (180 mL) to a 500 mL flask equipped with a magnetic stir bar and N2 inlet. Cool the solution to 0° C. and then treat with triphenylphosphine (11.33 g, 43 mmol) and carbon tetrabromide (14.26 g, 43 mmol). Stir the reaction at 0° C. for 45 minutes, warm to room temperature and stir an additional 1 hour. Wash the reaction with water (2×180 mL) and saturated sodium chloride solution (1×180 mL), then dry over anhydrous magnesium sulfate. Filter through Celite® and concentrate under vacuum to dryness. Dissolve the residue in hexanes, filter to remove the triphenyl phosphine oxide, and concentrate to a colorless oil. Purify the crude product via silica gel chromatography eluting with hexanes to afford 10.5 g (88%) of the product as a colorless oil: 1H NMR (300 MHz, CDCl3) δ 7.46-7.40 (m, 2H), 7.38-7.33 (m, 1H), 4.46 (s, 3H).
Quantity
9.757 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
11.33 g
Type
reactant
Reaction Step Two
Quantity
14.26 g
Type
reactant
Reaction Step Two
Yield
88%

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